molecular formula C12H15NO3S3 B2873788 5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1791014-46-4

5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2873788
CAS No.: 1791014-46-4
M. Wt: 317.44
InChI Key: VAVKLXUKEGXFKD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . For example, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generate 3-hydroxy-2-thiophene carboxylic derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene sulfonamide derivatives have been extensively studied for their potential in treating various diseases. For example, they have been evaluated for their efficacy as ocular hypotensive agents in glaucoma treatment through inhibition of carbonic anhydrase, a crucial enzyme in aqueous humor secretion (Prugh et al., 1991). Additionally, their role in drug metabolism has been explored, with certain derivatives serving as mammalian metabolites of drugs, aiding in understanding pharmacokinetics and drug interaction mechanisms (Zmijewski et al., 2006). This includes investigating the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, which have shown promise against various cancer cell lines, indicating potential for development into anticancer drugs (Arsenyan et al., 2016).

Material Science Applications

In material science, thiophene sulfonamides have contributed to the development of new materials with specialized properties. For instance, copolymers of ethylene and sulfonated norbornene have been prepared using thiophene sulfonamides, showing potential as proton exchange membranes in fuel cells due to their thermal stability and conductivity (Daigle et al., 2013).

Catalysis

Sulfonated graphene oxide, derived from thiophene sulfonamide chemistry, has been utilized as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the versatility of thiophene sulfonamides in catalyzing green chemistry reactions (Antunes et al., 2014).

Mechanism of Action

While the specific mechanism of action for “5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

5-ethyl-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S3/c1-2-9-5-6-12(18-9)19(15,16)13-8-10(14)11-4-3-7-17-11/h3-7,10,13-14H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKLXUKEGXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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